molecular formula C6H9N3OS B12125083 4-(1,2,5-Thiadiazol-3-yl)morpholine CAS No. 214691-24-4

4-(1,2,5-Thiadiazol-3-yl)morpholine

Katalognummer: B12125083
CAS-Nummer: 214691-24-4
Molekulargewicht: 171.22 g/mol
InChI-Schlüssel: KTFLPYIJWWZMQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1,2,5-Thiadiazol-3-yl)morpholine is an organic compound that features a morpholine ring attached to a thiadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(1,2,5-Thiadiazol-3-yl)morpholine involves the nucleophilic substitution of 4,7-dibromobenzo[d][1,2,3]thiadiazole with morpholine. The reaction typically takes place in the presence of a base such as triethylamine and a solvent like dimethyl sulfoxide (DMSO) . The reaction conditions include heating the mixture to facilitate the substitution process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1,2,5-Thiadiazol-3-yl)morpholine can undergo various chemical reactions, including:

    Nucleophilic Substitution: As mentioned, it can be synthesized through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.

    Substitution Reactions: The morpholine ring can undergo substitution reactions, where different substituents can replace hydrogen atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like morpholine and bases such as triethylamine in solvents like DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with morpholine yields this compound, while oxidation or reduction reactions can lead to various oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

4-(1,2,5-Thiadiazol-3-yl)morpholine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(1,2,5-Thiadiazol-3-yl)morpholine involves its interaction with molecular targets and pathways within biological systems. The thiadiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(1,2,5-Thiadiazol-3-yl)morpholine is unique due to its specific combination of the morpholine and thiadiazole rings, which confer distinct chemical properties and potential applications. The absence of additional substituents like chlorine allows for different reactivity and interactions compared to its chlorinated analogs.

Eigenschaften

CAS-Nummer

214691-24-4

Molekularformel

C6H9N3OS

Molekulargewicht

171.22 g/mol

IUPAC-Name

4-(1,2,5-thiadiazol-3-yl)morpholine

InChI

InChI=1S/C6H9N3OS/c1-3-10-4-2-9(1)6-5-7-11-8-6/h5H,1-4H2

InChI-Schlüssel

KTFLPYIJWWZMQP-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C2=NSN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.